1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea
Description
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a phthalazinone core substituted with a cyclopentyl group at position 3 and a methylurea linker connected to a 2-methoxyphenyl moiety. The phthalazinone scaffold is known for its role in modulating enzyme activity, particularly in oncology targets such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT) . This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement in cancer therapeutics.
Properties
IUPAC Name |
1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-13-7-6-12-18(20)24-22(28)23-14-19-16-10-4-5-11-17(16)21(27)26(25-19)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNDESGTPHOUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural and functional features of 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-methoxyphenyl)urea with related urea derivatives and phthalazinone-containing analogs.
Structural Comparisons
Key Observations:
- Core Heterocycles: The target compound and DDY01/DDY02 share a phthalazinone core, which is critical for PARP/NAMPT inhibition, whereas HBK14–HBK19 (piperazine) and (pyridazine) use distinct heterocycles that alter electronic properties and binding modes.
- The 2-methoxyphenyl urea in the target compound contrasts with naphthyl () and dimethoxyphenyl () groups, influencing π-π interactions and metabolic stability. Fluorine in DDY01/DDY02 () enhances electronegativity and binding affinity to polar enzyme pockets, a feature absent in the target compound.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopentyl group (target) increases logP compared to methyl () but remains lower than naphthyl () or chlorophenyl (). This balance may improve blood-brain barrier penetration relative to more polar analogs like DDY01/DDY02 .
- Metabolic Stability : The 2-methoxyphenyl group in the target compound may undergo demethylation faster than the 3,5-dimethoxyphenyl group in ’s compound, which has steric protection .
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